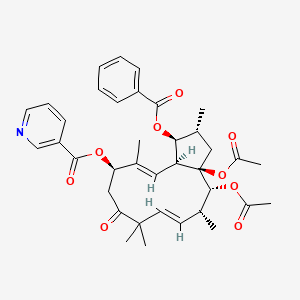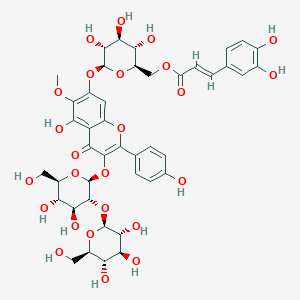
Anti-inflammatory agent 44
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-inflammatory agent 44 is a synthetic compound known for its potent anti-inflammatory properties. It is widely studied for its ability to modulate inflammatory responses, making it a valuable candidate in the treatment of various inflammatory diseases. The compound’s unique chemical structure allows it to interact with specific molecular targets, thereby reducing inflammation and associated symptoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 44 typically involves a multi-step process. One common method includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis . This reaction yields 4,5-disubstituted pyrimidine analogs in a single step. The reaction is carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of eco-friendly catalysts and solvent-free conditions is also explored to make the process more sustainable .
化学反应分析
Types of Reactions: Anti-inflammatory agent 44 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of oxidized derivatives with increased polarity.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted analogs with varied functional groups.
科学研究应用
Anti-inflammatory agent 44 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of anti-inflammatory drugs and formulations.
作用机制
The anti-inflammatory effects of agent 44 are primarily mediated through the inhibition of key inflammatory mediators. The compound targets enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of pro-inflammatory molecules like prostaglandins and leukotrienes. By inhibiting these enzymes, anti-inflammatory agent 44 reduces the production of these molecules, thereby alleviating inflammation .
相似化合物的比较
Diclofenac: A widely used nonsteroidal anti-inflammatory drug (NSAID) with similar enzyme inhibition properties.
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor with potent anti-inflammatory effects.
Ibuprofen: Another common NSAID with broad anti-inflammatory activity.
Uniqueness: Anti-inflammatory agent 44 stands out due to its unique chemical structure, which allows for selective inhibition of specific inflammatory pathways. This selectivity reduces the risk of side effects commonly associated with other NSAIDs, making it a promising candidate for further development .
属性
分子式 |
C43H48O25 |
|---|---|
分子量 |
964.8 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C43H48O25/c1-60-38-21(63-41-35(58)33(56)29(52)24(66-41)14-61-25(49)9-3-15-2-8-18(47)19(48)10-15)11-20-26(30(38)53)31(54)39(37(62-20)16-4-6-17(46)7-5-16)67-43-40(34(57)28(51)23(13-45)65-43)68-42-36(59)32(55)27(50)22(12-44)64-42/h2-11,22-24,27-29,32-36,40-48,50-53,55-59H,12-14H2,1H3/b9-3+/t22-,23-,24-,27-,28-,29-,32+,33+,34+,35-,36-,40-,41-,42+,43+/m1/s1 |
InChI 键 |
FIYDHKILJOOOJT-OFGOMLKVSA-N |
手性 SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC(=C(C=C7)O)O)O)O)O |
规范 SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C=C7)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)
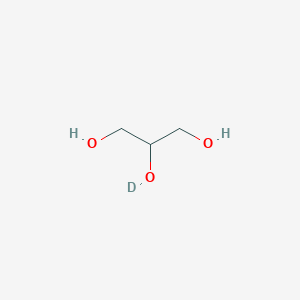
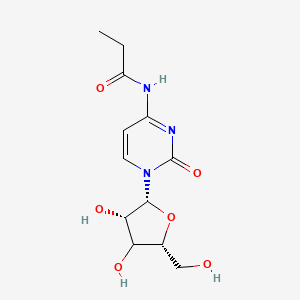
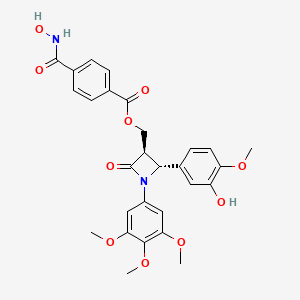
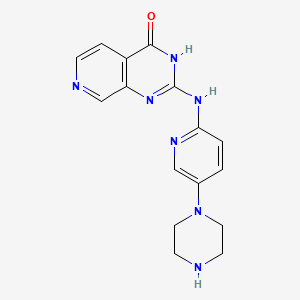


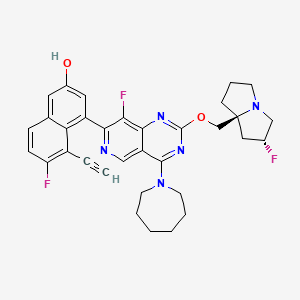

![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)

